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Compound of Interest

Compound Name: Orphanin FQ(1-11)

Cat. No.: B171971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antinociceptive properties of

Orphanin FQ(1-11), a truncated peptide fragment of Orphanin FQ/Nociceptin (N/OFQ), with its

parent peptide and the classical opioid analgesic, morphine. This document synthesizes

experimental data on their potency, mechanisms of action, and the protocols used for their

evaluation.

Comparative Analysis of Antinociceptive Potency
Orphanin FQ(1-11) has demonstrated significant antinociceptive effects in various preclinical

models. Its potency is often compared to that of the full-length N/OFQ peptide. While both

peptides exert their effects through the Nociceptin Opioid Peptide (NOP) receptor, there are

nuances in their activity and the downstream consequences.
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Compound
Receptor Affinity
(Ki)

In Vivo
Antinociceptive
Potency

Key Characteristics

Orphanin FQ(1-11)
~55 nM for NOP

receptor[1]

Pharmacologically

active with a potency

comparable to N/OFQ

in the mouse tail-flick

assay.[2]

Demonstrates

significant analgesic

properties. Lacks

affinity for classical

opioid receptors (μ, δ,

κ).[1]

Orphanin

FQ/Nociceptin

(N/OFQ)

High affinity for NOP

receptor

Produces dose-

dependent analgesia

when administered

intrathecally.[3]

However, supraspinal

administration in

rodents can lead to

hyperalgesia, an

effect not typically

seen with classical

opioids.[3]

The endogenous

ligand for the NOP

receptor. Its effects

are highly dependent

on the route of

administration and the

specific pain model

used.

Morphine
High affinity for μ-

opioid receptor

A potent and widely

used analgesic. Its

antinociceptive effects

are robust and well-

characterized in

various pain models.

The gold-standard

opioid analgesic. Its

use is associated with

significant side

effects, including

respiratory depression

and the development

of tolerance and

dependence.

Mechanism of Action: The NOP Receptor Signaling
Pathway
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The antinociceptive effects of Orphanin FQ(1-11) are mediated through its agonistic activity at

the NOP receptor, a G protein-coupled receptor (GPCR). Activation of the NOP receptor

initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the

inhibition of nociceptive signal transmission.

Key downstream events include:

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP)

levels.

Modulation of Ion Channels: NOP receptor activation inhibits voltage-gated calcium channels

and activates inwardly rectifying potassium channels. This results in hyperpolarization of the

neuronal membrane and reduced neurotransmitter release.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The NOP receptor has

also been shown to activate various MAPK signaling cascades, which can play a role in the

long-term regulation of neuronal function.
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Caption: NOP receptor signaling pathway initiated by Orphanin FQ(1-11).

Experimental Protocols
The antinociceptive effects of Orphanin FQ(1-11) and other analgesics are commonly

evaluated using thermal nociception assays in rodents. The tail-flick and hot-plate tests are

standard methods used to assess the response to a painful stimulus.

Tail-Flick Test
This test measures the latency of an animal to withdraw its tail from a source of thermal

radiation. A longer latency period is indicative of an analgesic effect.

Methodology:

Animal Model: Male or female mice (e.g., CD-1) or rats are commonly used.

Acclimation: Animals are habituated to the testing apparatus and handling for several days

prior to the experiment.

Drug Administration: Test compounds (Orphanin FQ(1-11), N/OFQ, morphine) or vehicle are

administered via a specified route (e.g., intracerebroventricularly, intrathecally, or

systemically).

Testing: At predetermined time points after drug administration, a focused beam of light is

applied to the ventral surface of the animal's tail.

Measurement: The time taken for the animal to flick its tail away from the heat source is

recorded as the tail-flick latency.

Cut-off Time: A maximum exposure time (e.g., 10-15 seconds) is set to prevent tissue

damage.

Hot-Plate Test
This assay measures the reaction time of an animal to a heated surface. An increased latency

to a nocifensive response (e.g., paw licking, jumping) suggests an antinociceptive effect.
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Methodology:

Animal Model: Mice or rats are typically used.

Apparatus: A commercially available hot-plate apparatus with a controlled temperature

surface (e.g., 52-55°C) is used.

Acclimation: Animals are allowed to acclimate to the testing room and apparatus.

Drug Administration: Test compounds or vehicle are administered.

Testing: Animals are individually placed on the heated surface, and the time until the first

sign of a nocifensive behavior (e.g., licking a hind paw, jumping) is recorded.

Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to avoid injury.
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Caption: General workflow for in vivo antinociceptive testing.

Conclusion
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Orphanin FQ(1-11) presents a compelling profile as an antinociceptive agent. Its potency,

comparable to the endogenous ligand N/OFQ, and its distinct mechanism of action through the

NOP receptor, separate from classical opioid pathways, highlight its potential as a novel

analgesic. The lack of affinity for traditional opioid receptors may suggest a reduced side-effect

profile, a critical consideration in the development of new pain therapeutics. Further research,

including direct comparative studies with established analgesics and exploration in diverse pain

models, is warranted to fully elucidate the therapeutic potential of Orphanin FQ(1-11).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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